molecular formula C10H9FO B2783544 [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol CAS No. 1803586-07-3

[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol

Cat. No.: B2783544
CAS No.: 1803586-07-3
M. Wt: 164.179
InChI Key: VMVYHCWPEWFHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . It is characterized by the presence of a fluorine atom attached to a propynyl group, which is further connected to a phenyl ring with a methanol group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 3-fluoroprop-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: NH3, R-SH, NaOH

Major Products Formed:

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Amines, Thiols

Scientific Research Applications

Chemistry: In chemistry, [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It is used in biochemical assays to understand its interaction with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its efficacy in treating various diseases, including cancer and neurological disorders .

Industry: The compound finds applications in the development of new materials and polymers. It is used in the production of specialty chemicals and advanced materials with unique properties .

Mechanism of Action

The mechanism of action of [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

  • [4-(3-Chloroprop-1-yn-1-yl)phenyl]methanol
  • [4-(3-Bromoprop-1-yn-1-yl)phenyl]methanol
  • [4-(3-Iodoprop-1-yn-1-yl)phenyl]methanol

Comparison: Compared to its analogs, [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

IUPAC Name

[4-(3-fluoroprop-1-ynyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVYHCWPEWFHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C#CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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